molecular formula C15H10BrFO3 B306277 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate

4-Bromo-2-formylphenyl (4-fluorophenyl)acetate

Cat. No. B306277
M. Wt: 337.14 g/mol
InChI Key: PXHJXYYZLQRQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-formylphenyl (4-fluorophenyl)acetate, also known as BFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate is not fully understood. However, studies have suggested that 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate may exert its biological activities by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects
4-Bromo-2-formylphenyl (4-fluorophenyl)acetate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate can reduce the severity of inflammation and improve the survival rate of animals with sepsis.

Advantages and Limitations for Lab Experiments

4-Bromo-2-formylphenyl (4-fluorophenyl)acetate has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate also has some limitations, including its relatively low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the study of 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate. One direction is to further investigate the mechanism of action of 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate and its potential targets in different biological systems. Another direction is to explore the potential applications of 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate in the development of new drugs and materials. Additionally, the synthesis of new derivatives of 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate with improved properties and activities could be another area of future research.
Conclusion
In conclusion, 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate is a promising compound that has attracted significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate involves a multistep process, and it has been widely studied for its potential applications in medicinal chemistry, material science, and organic synthesis. 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate has been found to exhibit various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the study of 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate, including the investigation of its mechanism of action and potential targets, the exploration of its potential applications, and the synthesis of new derivatives with improved properties.

Synthesis Methods

4-Bromo-2-formylphenyl (4-fluorophenyl)acetate can be synthesized through a multistep process that involves the reaction of 4-bromo-2-nitrophenyl acetate with 4-fluoroaniline in the presence of a reducing agent such as palladium on carbon. The resulting compound is then subjected to a series of reactions, including hydrolysis, reduction, and oxidation, to obtain the final product.

Scientific Research Applications

4-Bromo-2-formylphenyl (4-fluorophenyl)acetate has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In material science, 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate has been used as a building block for the synthesis of various organic materials, including liquid crystals and conducting polymers. In organic synthesis, 4-Bromo-2-formylphenyl (4-fluorophenyl)acetate has been used as a versatile reagent for the preparation of various organic compounds.

properties

Product Name

4-Bromo-2-formylphenyl (4-fluorophenyl)acetate

Molecular Formula

C15H10BrFO3

Molecular Weight

337.14 g/mol

IUPAC Name

(4-bromo-2-formylphenyl) 2-(4-fluorophenyl)acetate

InChI

InChI=1S/C15H10BrFO3/c16-12-3-6-14(11(8-12)9-18)20-15(19)7-10-1-4-13(17)5-2-10/h1-6,8-9H,7H2

InChI Key

PXHJXYYZLQRQEL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)OC2=C(C=C(C=C2)Br)C=O)F

Canonical SMILES

C1=CC(=CC=C1CC(=O)OC2=C(C=C(C=C2)Br)C=O)F

Origin of Product

United States

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